![molecular formula C12H8FNO3 B6414993 2-(4-Carboxy-3-fluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261962-69-9](/img/structure/B6414993.png)
2-(4-Carboxy-3-fluorophenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(4-Carboxy-3-fluorophenyl)-4-hydroxypyridine (2-FHP) is an organic compound with the molecular formula C10H7FO3. It is a colorless solid that is soluble in water and is commonly used in laboratory experiments. It is also known as 2-Fluorophenyl-4-hydroxy-3-carboxypyridine or 2-FHP. It is a common component in many pharmaceutical products and is used in a variety of scientific research applications.
Scientific Research Applications
2-FHP is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as a reagent in organic synthesis, as a fluorescent dye, and as a component of fluorescent probes. 2-FHP is also used in the study of the structure and function of proteins, as a tool for studying protein-protein interactions, and as a fluorescent marker for imaging and tracking the location of proteins.
Mechanism of Action
2-FHP is a fluorescent molecule that can be used to detect and measure the activity of enzymes. It is a substrate for enzymes, and when it is bound to an enzyme, it fluoresces. The fluorescence intensity is proportional to the amount of enzyme bound to the substrate. This allows researchers to measure enzyme activity and to study the structure and function of proteins.
Biochemical and Physiological Effects
2-FHP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, tyrosinase, and lipoxygenase. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis. In addition, 2-FHP has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
2-FHP is a useful tool for laboratory experiments because it is easily synthesized, is water-soluble, and has a high fluorescence intensity. However, it is not suitable for use in vivo experiments because it is toxic and has a short half-life.
Future Directions
There are a number of potential future directions for research involving 2-FHP. These include further studies on its biochemical and physiological effects, its potential use in the development of new drugs and therapies, and its potential use in imaging and tracking the location of proteins in vivo. In addition, further research could be conducted on its use in the study of enzyme kinetics and protein-protein interactions. Finally, further research could be conducted on its potential use as a fluorescent dye or as a component of fluorescent probes.
Synthesis Methods
2-FHP is synthesized via a three-step process. In the first step, p-chloro-o-cresol is reacted with anhydrous hydrofluoric acid to form 4-fluorophenol. In the second step, 4-fluorophenol is reacted with ethyl acetoacetate to form 4-fluorophenyl ethyl acetoacetate. In the third step, 4-fluorophenyl ethyl acetoacetate is reacted with sodium hydroxide to form 2-FHP.
properties
IUPAC Name |
2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-5-7(1-2-9(10)12(16)17)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSWPVUEBHWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692653 |
Source
|
Record name | 2-Fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carboxy-3-fluorophenyl)-4-hydroxypyridine | |
CAS RN |
1261962-69-9 |
Source
|
Record name | 2-Fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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